N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at the 2-position and a methyl group at the 4-position. The thiazole ring is linked via an ethyl chain to a 3-methylbenzenesulfonamide moiety. This structure combines a fluorinated aromatic system with a sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) in medicinal chemistry . The fluorine atom likely enhances metabolic stability and lipophilicity, while the sulfonamide group provides hydrogen-bonding capacity for target engagement .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-5-3-8-17(11-13)26(23,24)21-10-9-18-14(2)22-19(25-18)15-6-4-7-16(20)12-15/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNHYRKLJMSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, introduction of the fluorophenyl group, and sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and related analogs from the provided evidence:
Key Observations :
- Thiazole vs. Triazine Core : The target compound’s thiazole core differs from the triazine in metsulfuron-methyl, a sulfonylurea herbicide. While both contain sulfonamides, the triazine core in herbicides facilitates binding to acetolactate synthase, whereas thiazoles are more common in pharmaceuticals .
- Sulfonamide vs. Carboxamide: The target’s sulfonamide group contrasts with carboxamides in Enamine 300-2008 and Example 203.
- Fluorine Substituent: The 3-fluorophenyl group in the target compound is absent in Enamine 300-2008 and Example 204. Fluorination often increases metabolic stability and membrane permeability compared to non-fluorinated analogs .
Pharmacokinetic Properties
- Lipophilicity: The fluorine and methyl groups in the target compound likely increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety. These structural components contribute to its biological activity, particularly in targeting specific enzymes and receptors.
| Component | Description |
|---|---|
| Thiazole Ring | Associated with various biological activities. |
| Fluorophenyl Group | Enhances binding affinity to biological targets. |
| Sulfonamide Moiety | Known for antimicrobial properties. |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, particularly in cancer and bacterial infections.
- Cellular Interaction : Its structural features allow it to interact with various cellular targets, disrupting normal cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth, making them candidates for antibiotic development.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies suggest it may induce apoptosis in cancer cells through cell cycle arrest mechanisms.
Case Study Example : A study demonstrated that a related thiazole compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent anticancer activity compared to standard treatments .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis and Yield : The synthesis typically involves multiple steps starting from commercially available precursors, achieving high yields through optimized reaction conditions.
- In Vitro Studies : Various in vitro assays have demonstrated its potential as an antimicrobial agent and an anticancer drug candidate.
Table 1: Summary of Biological Activities
| Activity Type | IC50 Value | Reference Compound | Notes |
|---|---|---|---|
| Antimicrobial | Varies | Standard Antibiotics | Effective against gram-positive bacteria |
| Anticancer | 1.30 μM | SAHA | Induces apoptosis in HepG2 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
